X-Gluc Dicyclohexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

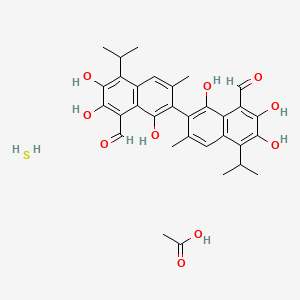

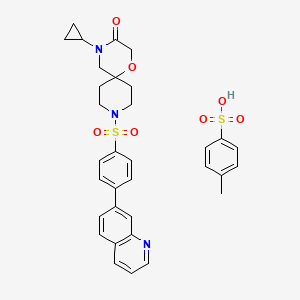

X-Gluc Dicyclohexylamine: , also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is a chemical compound widely used in molecular biology. It serves as a substrate for the enzyme beta-glucuronidase, which is encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, X-Gluc produces a blue precipitate, making it a valuable tool for detecting gene expression and bacterial contamination .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of X-Gluc Dicyclohexylamine involves the reaction of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid with cyclohexylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: X-Gluc Dicyclohexylamine primarily undergoes hydrolysis when exposed to beta-glucuronidase. This enzymatic reaction cleaves the glucuronic acid moiety, resulting in the formation of a blue precipitate of chloro-bromoindigo .

Common Reagents and Conditions:

Reagents: Beta-glucuronidase enzyme, DMF, DMSO

Conditions: The reaction is typically carried out at a temperature of 35°C and a pH of 7.0.

Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms a blue precipitate. This product is used as an indicator of beta-glucuronidase activity .

Aplicaciones Científicas De Investigación

Chemistry: X-Gluc Dicyclohexylamine is used in various chemical assays to detect the presence of beta-glucuronidase. It is also employed in the synthesis of other indole derivatives .

Biology: In molecular biology, X-Gluc is widely used as a reporter substrate to study gene expression. It is particularly useful in plant biology for detecting the expression of the gusA gene in transgenic plants .

Medicine: X-Gluc is used in medical research to detect bacterial contamination, especially Escherichia coli, in food, water, and clinical samples .

Industry: In the food and water industry, X-Gluc is employed to monitor bacterial contamination, ensuring the safety and quality of products .

Mecanismo De Acción

X-Gluc Dicyclohexylamine acts as a substrate for the enzyme beta-glucuronidase. The enzyme hydrolyzes the glucuronic acid moiety of X-Gluc, resulting in the release of chloro-bromoindigo, which forms a blue precipitate. This reaction is highly specific and sensitive, making it an excellent tool for detecting beta-glucuronidase activity .

Comparación Con Compuestos Similares

X-Gluc Sodium: Another form of X-Gluc used for similar applications.

X-Gluc Cyclohexanamine: A variant with slightly different solubility properties.

Uniqueness: X-Gluc Dicyclohexylamine is unique due to its high sensitivity and specificity for beta-glucuronidase. Its ability to produce a distinct blue precipitate upon hydrolysis makes it a preferred choice for various assays and research applications .

Propiedades

IUPAC Name |

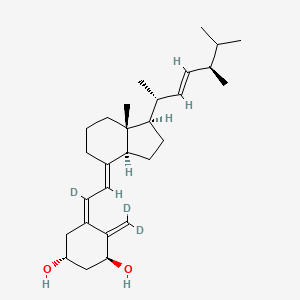

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C12H23N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,9-12,14,17-20H,(H,21,22);11-13H,1-10H2/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBHKZCDXMPME-CYRSAHDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36BrClN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one](/img/structure/B8068666.png)

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B8068668.png)

![(1aR,5aR,5bS,8R,8aS,9aS,9bS,9cS)-8-Acetyl-4-chloro-8a,9b-dimethyl-2-oxo-1a,2,5a,5b,6,7,8,8a,9,9a,9b,9c-dodecahydro-1H-cyclopropa[a]pentaleno[1,2-h]naphthalen-8-yl acetate](/img/structure/B8068691.png)

![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8068701.png)

![potassium;[(1R)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B8068729.png)